Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354487-37-8
VCID: VC2835717
InChI: InChI=1S/C14H18BrNO3.ClH/c1-3-9-6-10(15)4-5-13(9)19-11-7-12(16-8-11)14(17)18-2;/h4-6,11-12,16H,3,7-8H2,1-2H3;1H/t11-,12-;/m0./s1
SMILES: CCC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC.Cl
Molecular Formula: C14H19BrClNO3
Molecular Weight: 364.66 g/mol

Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

CAS No.: 1354487-37-8

Cat. No.: VC2835717

Molecular Formula: C14H19BrClNO3

Molecular Weight: 364.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride - 1354487-37-8

Specification

CAS No. 1354487-37-8
Molecular Formula C14H19BrClNO3
Molecular Weight 364.66 g/mol
IUPAC Name methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H18BrNO3.ClH/c1-3-9-6-10(15)4-5-13(9)19-11-7-12(16-8-11)14(17)18-2;/h4-6,11-12,16H,3,7-8H2,1-2H3;1H/t11-,12-;/m0./s1
Standard InChI Key WAARJOZYSJCPDM-FXMYHANSSA-N
Isomeric SMILES CCC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
SMILES CCC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC.Cl
Canonical SMILES CCC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC.Cl

Introduction

Chemical Structure and Properties

Molecular Structure Analysis

The structure of Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride consists of several key components:

  • A pyrrolidine ring with S-configuration at positions 2 and 4

  • A methyl ester group (methyl carboxylate) at position 2 of the pyrrolidine ring

  • A 4-bromo-2-ethylphenoxy substituent at position 4 of the pyrrolidine ring

  • A hydrochloride salt form, which enhances water solubility and stability

Structural Variations and Related Compounds

Comparison with Structural Analogs

Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride belongs to a broader family of substituted pyrrolidine derivatives with varying substituents on the phenoxy ring. Table 2 presents a comparison of this compound with several structurally related analogs:

Table 2: Comparison of Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl (2S,4S)-4-(4-bromo-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride1354487-37-8C14H19BrClNO3364.66Reference compound
Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate433289-48-6C12H14BrNO3300.15Lacks ethyl group at position 2 of phenoxy ring
Methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride1354488-16-6C12H15BrClNO3336.61Lacks ethyl group, includes HCl salt
Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate774221-35-1C14H19NO3249.30Lacks bromine atom on phenoxy ring
Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate1217843-04-3C13H16BrNO3314.17Has methyl instead of ethyl group
Methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride1354488-02-0C14H19Cl2NO3320.22Has chlorine instead of bromine

These structural variations provide important insights into the structure-activity relationships within this class of compounds . The presence, position, and nature of halogen substituents, as well as alkyl groups on the phenoxy ring, may significantly influence the biological activities and physicochemical properties of these compounds.

Structure-Activity Relationships

While specific structure-activity relationship (SAR) data for this exact compound is limited in the available literature, general principles can be inferred from related pyrrolidine derivatives:

  • The halogen substituents (like bromine) often enhance lipophilicity and membrane permeability, potentially improving bioavailability .

  • The specific stereochemistry at positions 2 and 4 of the pyrrolidine ring is likely crucial for any biological activity, as it determines the three-dimensional arrangement of functional groups .

  • The ethyl group at position 2 of the phenoxy ring may provide steric hindrance that influences binding affinity to potential biological targets .

  • The hydrochloride salt form generally improves water solubility, which can be advantageous for biological testing and formulation development .

These structure-activity considerations may guide future research and development of related compounds for specific applications .

Synthesis and Chemical Reactivity

Quality Considerations

When sourcing this compound for research purposes, several quality considerations should be taken into account:

  • Purity: Most suppliers offer a minimum purity of 95%, which should be verified by analytical methods such as NMR, HPLC, or LC-MS .

  • Stereochemical purity: The specific (2S,4S) stereochemistry should be confirmed, as stereoisomers could have significantly different properties and activities .

  • Storage conditions: The compound is generally recommended to be stored at room temperature in a sealed container protected from moisture and light .

  • Regulatory compliance: Appropriate documentation should be obtained to ensure compliance with local regulations for research chemicals .

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